molecular formula C12H11N3O3 B3054941 5-Isoxazolecarboxamide, N-[4-(aminocarbonyl)phenyl]-3-methyl- CAS No. 62536-30-5

5-Isoxazolecarboxamide, N-[4-(aminocarbonyl)phenyl]-3-methyl-

Cat. No. B3054941
CAS RN: 62536-30-5
M. Wt: 245.23 g/mol
InChI Key: KWEIWWLOGGPONR-UHFFFAOYSA-N
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Description

5-Isoxazolecarboxamide, N-[4-(aminocarbonyl)phenyl]-3-methyl- is a compound with the molecular formula C12H11N3O3 and a molecular weight of 245.23 g/mol. It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

The synthesis of isoxazole-carboxamide derivatives involves the coupling reaction of aniline derivatives and isoxazole-carboxylic acid . All the synthesized compounds were characterized using IR, HRMS, 1H-NMR, and 13C-NMR spectroscopy techniques .


Molecular Structure Analysis

The molecular structure of this compound includes an isoxazole ring attached to a carboxamide group. The isoxazole ring is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoxazole-carboxamide derivatives primarily include the coupling reaction of aniline derivatives and isoxazole-carboxylic acid . This reaction leads to the formation of the isoxazole-carboxamide structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 245.23 g/mol. Further details about its physical and chemical properties are not available in the retrieved papers.

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, isoxazole derivatives have been found to exhibit a wide range of biological activities. They have shown potent to moderate activities against various cancer cell lines .

Future Directions

The future directions in the research of isoxazole-carboxamide derivatives involve the development of innovative anticancer medications . A strategy based on nanotechnology has been used to improve the effectiveness of both old and new cancer drugs . The aim is to design and synthesize a series of phenyl-isoxazole-carboxamide derivatives, evaluate their anticancer properties, and improve the permeability of potent compounds into cancer cells by using a nano-emulgel strategy .

properties

IUPAC Name

N-(4-carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-7-6-10(18-15-7)12(17)14-9-4-2-8(3-5-9)11(13)16/h2-6H,1H3,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEIWWLOGGPONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30613748
Record name N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

CAS RN

62536-30-5
Record name N-(4-Carbamoylphenyl)-3-methyl-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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